molecular formula C15H16BrN3O2 B5402239 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide

1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide

Cat. No. B5402239
M. Wt: 350.21 g/mol
InChI Key: MNWSLQNBSPVBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide, also known as BRD3308, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has attracted attention as a potential therapeutic agent for various types of cancer.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is not fully understood, but it is believed to act by inhibiting the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide can alter the expression of genes that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been shown to have a number of biochemical and physiological effects. It can inhibit cancer cell growth and survival, induce apoptosis, and inhibit the expression of genes that are involved in cancer cell proliferation and survival. In addition, 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been found to have anti-inflammatory effects, and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is its high potency and selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one limitation of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the optimization of dosing regimens and treatment protocols for use in cancer patients. Additionally, further studies could be conducted to investigate the potential use of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.

Synthesis Methods

The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-bromoindole with proline to form the prolinamide intermediate, which is then acetylated to obtain the final product. The synthesis has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has shown activity against a variety of cancer types, including breast, lung, colon, and pancreatic cancer.

properties

IUPAC Name

1-[2-(4-bromoindol-1-yl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c16-11-3-1-4-12-10(11)6-8-18(12)9-14(20)19-7-2-5-13(19)15(17)21/h1,3-4,6,8,13H,2,5,7,9H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWSLQNBSPVBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.